4H-Imidazole-5-carbonitrile, 4-diazo-
Description
Context within Heterocyclic Diazo Chemistry
Heterocyclic diazo compounds are a class of organic molecules that feature a diazo group attached to a heterocyclic ring. These compounds are of significant interest due to their versatile reactivity, often serving as precursors to carbenes and carbenoids upon thermal or photolytic extrusion of nitrogen gas. The imidazole (B134444) ring, being an electron-rich aromatic system, influences the stability and reactivity of the attached diazo group.
The synthesis of diazoimidazoles is typically achieved through the diazotization of the corresponding aminoimidazoles. For instance, the diazotization of 4-R-5-aminoimidazoles with sodium nitrite (B80452) in acidic solutions is a known method to produce the corresponding 5-diazoimidazoles. researchgate.net This general methodology is the presumed route for the synthesis of 4H-Imidazole-5-carbonitrile, 4-diazo-, starting from 4-amino-4H-imidazole-5-carbonitrile. The synthesis of this precursor can be approached from precursors like diaminomaleonitrile. google.com
Significance in Advanced Organic Synthesis and Mechanistic Investigations
The significance of 4H-Imidazole-5-carbonitrile, 4-diazo- in advanced organic synthesis lies in its potential as a building block for more complex heterocyclic structures. The diazo group can participate in a variety of transformations, including:
Cycloaddition Reactions: Diazo compounds are known to undergo [3+2] cycloadditions with various dipolarophiles to construct five-membered rings.
Carbene-Mediated Reactions: Upon loss of N₂, the resulting carbene can undergo insertion reactions (e.g., into C-H or O-H bonds) or Wolff rearrangements, providing access to a range of functionalized imidazoles.
Coupling Reactions: While research on the specific coupling reactions of the carbonitrile derivative is limited, related compounds like 5-diazoimidazole-4-carboxamide (B1140617) are known to undergo coupling reactions.
From a mechanistic standpoint, the study of 4H-Imidazole-5-carbonitrile, 4-diazo- can provide insights into the electronic effects of the imidazole ring and the nitrile group on the stability and reactivity of the diazo functionality. The photochemistry of a related precursor, 4-aminoimidazole-5-carbonitrile, has been investigated through quantum-chemical calculations to understand its photostability, revealing mechanisms involving N-H bond stretching and ring-puckering. rsc.org Similar studies on the diazo derivative could elucidate its excited-state behavior and the pathways of its decomposition.
While detailed experimental studies exclusively focused on 4H-Imidazole-5-carbonitrile, 4-diazo- are not abundant in the public domain, its structural features and the known chemistry of related diazoimidazoles suggest a rich potential for applications in synthetic and mechanistic chemistry. Further research into this compound could unveil novel synthetic methodologies and a deeper understanding of the reactivity of heterocyclic diazo compounds.
Properties
IUPAC Name |
5-diazoimidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HN5/c5-1-3-4(9-6)8-2-7-3/h2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSXUDBYKBJDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=[N+]=[N-])C(=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60447093 | |
| Record name | 4H-Imidazole-5-carbonitrile, 4-diazo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57052-92-3 | |
| Record name | 4H-Imidazole-5-carbonitrile, 4-diazo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60447093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 4h Imidazole 5 Carbonitrile, 4 Diazo
Fundamental Reactivity of the Diazo Moiety
The diazo group is a versatile functional group, and its reactivity can be broadly categorized into reactions where the diazo group is retained and those where it is lost, typically as dinitrogen gas.
In principle, diazo compounds can react with strong electrophiles at the terminal, negatively charged nitrogen atom. They can also undergo nucleophilic attack at the carbon atom bearing the diazo group. However, for 4-diazo-4H-imidazole derivatives, the literature predominantly focuses on the reactivity following the loss of the dinitrogen, suggesting that this is the primary reactive pathway under most conditions.
The most significant aspect of the reactivity of 4-diazo-4H-imidazoles is the extrusion of molecular nitrogen under thermal or photochemical conditions to generate a highly reactive imidazolylidene carbene intermediate. acs.orgnih.gov This carbene is the key species responsible for the diverse transformations observed for this class of compounds. The formation of this intermediate opens up a wide array of chemical reactions, including insertions, cyclizations, and ylide formations. acs.orgnih.gov
Carbene-Mediated Transformations
The carbene generated from 4-diazo-4H-imidazole derivatives participates in a range of chemical processes, most of which are characteristic of singlet carbene reactivity. nih.gov
The imidazolylidene carbene readily undergoes insertion reactions with a variety of substrates containing O-H and N-H bonds. acs.orgnih.gov For instance, photolysis of diazoimidazolecarboxylates in the presence of alcohols leads to the formation of O-H insertion products. acs.orgnih.gov Similarly, reactions with amines result in N-H insertion products. acs.orgnih.gov These reactions can sometimes be in competition with hydrogen abstraction, particularly in good H-donor solvents. acs.orgnih.gov
The carbene also demonstrates reactivity with halogenated solvents. For example, irradiation of a diazoimidazolecarboxylate in a mixture of methanol (B129727) and dichloromethane (B109758) results in a preferential attack on the dichloromethane, yielding the corresponding 5-chloroimidazole derivative. acs.orgnih.gov
Table 1: Intermolecular Insertion Reactions of Carbenes Derived from Diazoimidazolecarboxylates
| Substrate | Product Type | Example Product | Yield (%) |
|---|---|---|---|
| Methanol | O-H Insertion | 5-Methoxyimidazole | 61 |
| tert-Butanol | O-H Insertion | 5-tert-Butoxyimidazole | 65 |
| Pyrrolidine | N-H Insertion | 5-(Pyrrolidin-1-yl)imidazole | 50 |
| Morpholine | N-H Insertion | 5-(Morpholin-4-yl)imidazole | 31 |
| Dichloromethane | C-Cl Insertion | 5-Chloroimidazole | 44 |
Data adapted from studies on diazoimidazolecarboxylate derivatives. nih.gov
Aromatic hydrocarbons have been shown to be excellent trapping agents for the imidazolylidene carbene, leading to the formation of a variety of arylimidazole derivatives. acs.orgnih.gov For example, the reaction with thiophene (B33073) results in the formation of a 5-(2-thienyl)imidazole in high yield. nih.gov Irradiation in the presence of hexafluorobenzene (B1203771) can lead to the formation of an imidazoazocine, likely through a norcaradiene intermediate. acs.orgnih.gov
The reaction of the imidazolylidene carbene with pyridine (B92270) provides the first example of a pyridinium (B92312) ylide being formed from such a carbene. acs.orgnih.gov This demonstrates the electrophilic character of the carbene and its ability to react with the lone pair of electrons on the nitrogen atom of pyridine to form a stable ylide. acs.orgnih.gov
Intramolecular Carbene Reactions
The generation of carbenes from diazoimidazoles through thermal or photochemical extrusion of nitrogen is a well-established process. These carbenes are highly reactive intermediates that can undergo various intermolecular reactions, such as O-H and N-H insertions. acs.org For instance, carbenes derived from diazoimidazolecarboxylates readily react with alcohols, amines, and aromatic hydrocarbons. acs.org
In the context of intramolecular reactions, which can be pivotal for forming complex cyclic structures, specific studies on 4-diazo-4H-imidazole-5-carbonitrile are limited. However, research on related diazoimidazole carboxylates has explored the potential for intramolecular versions of carbene additions to aromatic rings. acs.org Despite the efficiency of intermolecular additions of the corresponding imidazolylidene carbene to various aromatic substrates, attempts to effect an intramolecular variant have been noted, though detailed successful examples for the carbonitrile derivative remain elusive in the literature. acs.org The study of such intramolecular pathways is crucial as they offer potential routes to novel fused heterocyclic systems.
Cycloaddition Reactions
Diazo compounds are classic 1,3-dipoles and are known to participate in a variety of 1,3-dipolar cycloaddition reactions to form five-membered heterocyclic rings. frontiersin.org This reactivity is a cornerstone of their synthetic utility.
Azide-Alkyne Cycloadditions
The azide-alkyne cycloaddition, often termed "click chemistry," is a powerful reaction for forming 1,2,3-triazole rings from an azide (B81097) and a terminal or internal alkyne. ijrpc.com This reaction is known for its high efficiency, regioselectivity (especially in its copper-catalyzed form), and compatibility with a wide range of functional groups. ijrpc.com However, this specific type of cycloaddition requires the presence of both an azide and an alkyne functional group. As 4-diazo-4H-imidazole-5-carbonitrile contains a diazo group rather than an azide or alkyne, it does not directly participate in this class of reaction. The scientific literature does not describe instances of this compound being modified to contain the necessary functional groups for subsequent azide-alkyne cycloaddition.
[3+2] Cycloaddition Reactions with Nitriles and other Dipolarophiles
As a 1,3-dipole, 4-diazo-4H-imidazole-5-carbonitrile has the potential to react with various dipolarophiles, including alkenes, alkynes, and nitriles, to yield five-membered heterocycles. frontiersin.org Diazo compounds, particularly those that are electron-poor, are known to react with electron-rich alkenes in normal-electron-demand cycloadditions, while electron-rich diazo compounds react well with electron-poor dipolarophiles. frontiersin.orgresearchgate.net For example, diazoacetamides have been shown to react selectively with electron-deficient alkenes like dehydroalanine (B155165) residues. nih.gov While the general reactivity pattern of diazo compounds in [3+2] cycloadditions is well-documented, specific studies detailing the reaction of 4-diazo-4H-imidazole-5-carbonitrile with nitriles or other common dipolarophiles are not extensively reported in the available literature.
Reactions with Amines and Formation of Triazenes
A significant and well-documented reaction of 4-diazo-4H-imidazole-5-carbonitrile is its coupling with primary and secondary amines to form stable 1,2,3-triazene derivatives. This reaction provides a direct method for synthesizing 5-(3,3-disubstituted-1-triazenyl)imidazole-4-carbonitriles. The reaction proceeds by the nucleophilic attack of the amine on the terminal nitrogen of the diazo group.
A 1975 study detailed the preparation of several such triazenes from 5-diazoimidazole-4-carbonitrile. rsc.org This work demonstrated the versatility of the reaction with various aliphatic amines, including those bearing additional functional groups. rsc.org The analogous reaction with the corresponding carboxamide, 5-diazoimidazole-4-carboxamide (B1140617), to form Dacarbazine is also a well-known transformation. nih.gov
| Amine Reactant | Resulting Triazene (B1217601) Product | Reference |
|---|---|---|
| Dimethylamine | 5-(3,3-Dimethyl-1-triazenyl)imidazole-4-carbonitrile | rsc.org |
| N-n-butylmethylamine | 5-(3-n-Butyl-3-methyl-1-triazenyl)imidazole-4-carbonitrile | rsc.org |
| N-(2-hydroxyethyl)methylamine | 5-[3-(2-Hydroxyethyl)-3-methyl-1-triazenyl]imidazole-4-carbonitrile | rsc.org |
| Bis(2-fluoroethyl)amine | 5-[3,3-Bis(2-fluoroethyl)-1-triazenyl]imidazole-4-carbonitrile | rsc.org |
| Bis(2-chloroethyl)amine | 5-[3,3-Bis(2-chloroethyl)-1-triazenyl]imidazole-4-carbonitrile | rsc.org |
Ring Transformations and Fused Heterocycle Synthesis
The reactivity of the diazo group in diazoimidazoles can be harnessed for the synthesis of fused heterocyclic systems through intramolecular cyclization reactions.
Intramolecular Triazine Ring Closure Leading to Imidazo[4,5-d]rsc.orgresearchgate.netaston.ac.uktriazin-4-ones
The intramolecular cyclization of ortho-amino-diazo compounds is a known route to fused triazines. For the imidazole (B134444) series, the cyclization of a 5-diazoimidazole-4-carboxamide derivative would lead to the formation of an Imidazo[4,5-d] rsc.orgresearchgate.netaston.ac.uktriazin-4-one. This specific fused heterocyclic system is of significant interest in medicinal chemistry. While the synthesis of various imidazo-triazine isomers has been reported, rsc.orgresearchgate.net the direct intramolecular cyclization of 4-diazo-4H-imidazole-5-carbonitrile to an Imidazo[4,5-d] rsc.orgresearchgate.netaston.ac.uktriazin-4-one is not clearly documented. However, related transformations have been observed. For instance, the cyclization of 5-diazoimidazole-4-thioamide gives derivatives of imidazo[4,5-e]-2,3,4-thiadiazine, and the synthesis of 4-Methylthioimidazo[4,5-d]-1,2,3-triazine has been achieved, demonstrating that the formation of the Imidazo[4,5-d] rsc.orgresearchgate.netaston.ac.uktriazine core from a diazoimidazole precursor is feasible. documentsdelivered.com Additionally, the triazene derivative 5-[3,3-Bis(2-chloroethyl)-1-triazenyl]imidazole-4-carbonitrile has been shown to readily cyclize, though it forms a 1,2,3-triazolinium chloride rather than a fused triazinone. rsc.org
Formation of Azolotriazines
The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, and the imidazole nucleus is a common starting point for constructing more complex scaffolds. The fusion of an imidazole ring with a triazine ring leads to the formation of imidazotriazines, a class of compounds with diverse biological activities. While the direct conversion of 4-diazo-4H-imidazole-5-carbonitrile to an azolotriazine is not extensively documented, the synthesis of related imidazo[4,5-e] researchgate.netrsc.orgelsevierpure.comtriazine systems often proceeds from 4-aminoimidazole-5-carboxamide derivatives through cyclization reactions.
For instance, the reaction of 4-aminoimidazole-5-carboxamide with nitrous acid can yield an intermediate diazonium salt which can then cyclize to form an imidazo[4,5-d] researchgate.netrsc.orgacs.orgtriazin-4-one. This type of reaction highlights a common pathway for the formation of fused triazine rings from amino-substituted imidazoles. Other synthetic strategies involve the condensation of imidazotriazinethiones with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD), which can lead to the formation of complex polycyclic systems such as imidazo[4,5-e]thiazolo[3,2-b]triazines. beilstein-journals.org These can sometimes undergo further rearrangement to other isomeric structures. beilstein-journals.org
Ring Contractions in Heterocyclic Diazo Ketones
Ring contraction reactions are powerful tools in organic synthesis for accessing strained ring systems or for constructing cyclopentane (B165970) derivatives from more readily available cyclohexanones. The Wolff rearrangement is a key reaction in this context, involving the conversion of a cyclic α-diazo ketone into a ketene (B1206846) through the extrusion of dinitrogen gas (N₂), typically induced by photolysis, thermolysis, or transition-metal catalysis (e.g., silver oxide). researchgate.netwikipedia.orgorganic-chemistry.org This ketene intermediate can then be trapped by a nucleophile, such as water or an alcohol, to yield a ring-contracted carboxylic acid or ester, respectively. researchgate.netwikipedia.org
The mechanism of the Wolff rearrangement is thought to proceed via a concerted 1,2-rearrangement following the loss of dinitrogen, although a stepwise pathway involving a carbene intermediate is also possible. organic-chemistry.org While this reaction is well-established for cyclic α-diazo ketones, its direct application to a compound like 4-diazo-4H-imidazole-5-carbonitrile for ring contraction is not documented, as it is a diazo carbonitrile rather than a diazo ketone. The principles of the Wolff rearrangement, however, are fundamental to the chemistry of cyclic diazo carbonyl compounds.
Table 1: Key Features of the Wolff Rearrangement
| Feature | Description |
| Substrate | Cyclic α-diazo ketone |
| Product | Ring-contracted carboxylic acid, ester, or amide |
| Key Intermediate | Ketene |
| Conditions | Thermal, photochemical, or metal-catalyzed (e.g., Ag₂O) |
| Mechanism | Concerted 1,2-shift or stepwise via a carbene intermediate |
Photochemical and Thermal Activation of Reactivity
The diazo group in 4-diazo-4H-imidazole-5-carbonitrile is the focal point of its reactivity, serving as a precursor to highly energetic intermediates upon activation. Both light and heat can be used to induce the loss of dinitrogen, a thermodynamically favorable process that unlocks diverse reaction pathways.
Photoinduced Carbene Generation and Subsequent Reactivity
Photolysis of diazo compounds is a classic method for generating carbenes under mild conditions. researchgate.net For diazoimidazoles, irradiation with UV light leads to the extrusion of N₂ and the formation of a highly reactive imidazolylidene carbene. acs.org This carbene, which can exist as either a singlet or triplet species, can then engage in a variety of subsequent reactions.
Research on diazoimidazolecarboxylates, which are structurally similar to 4-diazo-4H-imidazole-5-carbonitrile, has shown that the photochemically generated carbene can undergo:
Insertion Reactions: The carbene readily inserts into O-H and N-H bonds of alcohols, water, and amines, yielding the corresponding 5-alkoxy, 5-hydroxy, and 5-aminoimidazole derivatives. acs.org It can also insert into the C-H bonds of alkanes, though this can be less selective. acs.orgrsc.org
Reactions with Aromatic Compounds: Aromatic hydrocarbons are excellent traps for the imidazolylidene carbene, leading to the formation of arylimidazole derivatives. acs.org
Ylide Formation: The carbene can react with lone-pair-containing atoms, such as the nitrogen in pyridine, to form ylides. acs.org
The reactivity of the carbene is often indicative of its spin state, with singlet carbenes typically undergoing concerted insertion and cycloaddition reactions, while triplet carbenes often react via radical abstraction-recombination pathways. rsc.org
Table 2: Representative Reactions of Photogenerated Imidazolylidene Carbenes
| Reactant | Product Type |
| Alcohols (R-OH) | O-H Insertion Product (5-alkoxyimidazole) |
| Amines (R-NH₂) | N-H Insertion Product (5-aminoimidazole) |
| Alkanes (R-H) | C-H Insertion Product (5-alkylimidazole) |
| Benzene | Arylimidazole |
| Pyridine | Pyridinium Ylide |
Thermal Decomposition Studies and Mechanistic Insights
Thermal activation provides another route to unmask the reactivity of diazo compounds. The stability of diazo compounds varies significantly with their structure, with electron-withdrawing groups generally increasing stability. nih.gov Thermal decomposition, like photolysis, results in the loss of dinitrogen to generate a carbene intermediate.
Differential Scanning Calorimetry (DSC) is a common technique used to assess the thermal stability of diazo compounds. nih.gov These studies show that many diazo compounds begin to decompose at temperatures between 75 °C and 160 °C. nih.gov The decomposition is a highly exothermic process. The mechanism of thermal decomposition of aromatic diazo compounds can be complex, potentially involving either ionic or radical pathways, depending on the reaction conditions and the substrate's electronic properties. datapdf.comnih.gov For a compound like 4-diazo-4H-imidazole-5-carbonitrile, the thermal decomposition in an inert solvent would be expected to proceed primarily through a carbene intermediate, analogous to the photochemical pathway. acs.org
Photoredox Catalysis in Reactions Involving Diazo Compounds
In recent years, visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, allowing for the generation of radical intermediates under exceptionally mild conditions. rsc.orgelsevierpure.comacs.org This methodology has been successfully applied to diazo compounds, unlocking reactivity patterns that are distinct from traditional carbene chemistry. researchgate.net
In a typical photoredox cycle, a photocatalyst absorbs visible light and becomes excited. This excited-state catalyst can then engage in a single-electron transfer (SET) with the diazo compound. Depending on the redox potentials of the catalyst and the substrate, this can lead to the formation of a radical cation or radical anion derived from the diazo compound, which can then undergo further reactions. rsc.org This approach has been used to achieve a variety of transformations, including:
Radical-mediated C-H functionalization
Cyclopropanations
Formation of γ-amino acid derivatives researchgate.net
This catalytic approach allows for the use of low-energy visible light, making it a more sustainable and often more selective alternative to high-energy UV photolysis or high-temperature thermolysis. researchgate.net
Aza-Transfer Reactions and Synthetic Applications
The term "diazo transfer" most commonly refers to the synthesis of a diazo compound from a suitable precursor, typically an active methylene (B1212753) compound, using a diazo-transfer reagent. wikipedia.orgrsc.orgorganic-chemistry.org These reagents, such as tosyl azide or methanesulfonyl azide, transfer the N₂ group to the carbon nucleophile.
While the primary reactivity of 4-diazo-4H-imidazole-5-carbonitrile involves the loss of N₂, the concept of it acting as an "aza-transfer" agent, where it would transfer its diazo group to another molecule, is not a documented synthetic application for this class of compounds. The utility of 4-diazo-4H-imidazole-5-carbonitrile in synthesis stems from its role as a precursor to carbenes and other reactive intermediates, rather than as a reagent for diazo group transfer. Its synthetic applications are therefore found in reactions such as cycloadditions, insertions, and rearrangements that capitalize on the reactivity of these intermediates. For example, 4-diazoimidazole-5-carboxamide (B1208136) is a key precursor in the synthesis of the anticancer drug temozolomide. acs.org
Influence of Substituents on Electronic Reactivity (e.g., electron-donating/withdrawing groups)
No studies were found that specifically detail the influence of the 5-carbonitrile group, an electron-withdrawing group, on the electronic reactivity of the 4-diazo-4H-imidazole ring system in comparison to analogues with electron-donating groups.
Susceptibility of Imidazole Ring to Electrophilic and Nucleophilic Attack
There is a lack of specific research on the susceptibility of the imidazole ring in 4H-Imidazole-5-carbonitrile, 4-diazo- to either electrophilic or nucleophilic attack. The existing literature on related compounds focuses on the reactivity of the carbene formed after the loss of dinitrogen, rather than the reactivity of the parent diazo compound's heterocyclic ring.
Due to the absence of specific data for 4H-Imidazole-5-carbonitrile, 4-diazo-, the creation of data tables and a detailed discussion of research findings as requested is not possible. Further experimental or computational research is required to elucidate the specific reactivity and mechanistic pathways of this compound.
Spectroscopic Characterization for Structural Elucidation
X-ray Diffraction Studies
X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For diazo-imidazole compounds, which can be highly energetic, these studies provide invaluable information on bond lengths, bond angles, and intermolecular interactions that govern their stability and crystal packing.
For 4-diazo-4H-imidazole-5-carbonitrile, a similar planar geometry is anticipated. The key structural parameters that would be determined from a single-crystal X-ray analysis include the precise bond lengths of the C=N₂ diazo group, the C≡N nitrile group, and the internal bonds of the imidazole (B134444) ring. These experimental values are crucial for understanding the electronic nature of the molecule, including the degree of double-bond character in the N-N and C-N bonds of the diazo moiety.
Table 1: Representative Crystal Data for a Related Diazoimidazole Compound (2-diazoimidazole-4,5-dicarbonitrile)
| Parameter | Value |
|---|---|
| Chemical Formula | C₅N₆ |
| Molecular Weight | 144.11 |
| Crystal System | Trigonal |
| a (Å) | 8.0746 (3) |
| c (Å) | 16.7315 (6) |
| Volume (ų) | 944.73 (8) |
| Z | 6 |
Data sourced from references libretexts.orgscienceworldjournal.org.
The way molecules pack together in a crystal lattice is dictated by a network of intermolecular forces. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions. researchgate.netresearchgate.net By mapping properties like normalized contact distance (dnorm) onto the molecular surface, regions involved in significant intermolecular contacts can be identified. researchgate.netlibretexts.org
In the crystal structure of 2-diazoimidazole-4,5-dicarbonitrile, molecules are packed with short contact distances between the nitrogen atoms of the diazo and cyano groups of neighboring molecules. libretexts.orgscienceworldjournal.org Specifically, a short contact of 2.885 (2) Å was observed between a diazo nitrogen and a cyano nitrogen, while another contact of 3.012 (2) Å was found between the terminal diazo nitrogen and a ring nitrogen of an adjacent molecule. libretexts.orgscienceworldjournal.org These short contacts indicate the presence of significant non-covalent interactions that stabilize the crystal lattice.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
NMR spectroscopy is a fundamental tool for elucidating the carbon-hydrogen framework of a molecule. Although specific experimental spectra for 4-diazo-4H-imidazole-5-carbonitrile are not published, the expected chemical shifts can be predicted based on the known electronic environment of the imidazole ring and its substituents.
The ¹H NMR spectrum is expected to be very simple, showing a single signal corresponding to the proton at the C-2 position of the imidazole ring. This proton is adjacent to two nitrogen atoms, which would shift its resonance significantly downfield, likely in the aromatic region of the spectrum.
Table 2: Predicted NMR Chemical Shifts (δ) for 4-diazo-4H-imidazole-5-carbonitrile
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H (H-2) | ~7.5 - 8.5 | Singlet | The sole proton on the imidazole ring, deshielded by adjacent nitrogen atoms. |
| ¹³C (C-2) | ~135 - 145 | CH | Chemical shift typical for a C-H in an imidazole ring. |
| ¹³C (C-4) | ~115 - 125 | C | Quaternary carbon attached to the diazo group. |
| ¹³C (C-5) | ~120 - 130 | C | Quaternary carbon attached to the nitrile group. |
| ¹³C (-C≡N) | ~110 - 120 | C | Typical range for a nitrile carbon. |
Predicted values are based on general chemical shift ranges for imidazole derivatives and related functional groups. ipb.ptoregonstate.eduwisc.edu
Infrared (IR) Spectroscopy for Functional Group Identification (e.g., Diazo Group Vibrational Band)
Infrared (IR) spectroscopy is highly effective for identifying specific functional groups within a molecule by detecting their characteristic vibrational frequencies. msu.edu The IR spectrum of 4-diazo-4H-imidazole-5-carbonitrile is expected to be dominated by strong, sharp absorption bands corresponding to the diazo and nitrile groups.
The most prominent feature would be the asymmetric stretching vibration of the diazo group (C=N⁺=N⁻). This bond gives rise to a very intense and diagnostically significant absorption band typically found in the 2100-2300 cm⁻¹ region. The nitrile group (C≡N) also has a strong, sharp absorption band due to its stretching vibration, which typically appears in the 2220-2260 cm⁻¹ range. libretexts.org The presence of these two strong bands in close proximity would be a clear indicator of the molecule's structure.
Other expected bands include the C-H stretching vibration of the imidazole ring's sole hydrogen, which would appear above 3000 cm⁻¹, characteristic of sp² C-H bonds. libretexts.org Vibrations corresponding to the C=N and C=C bonds within the imidazole ring would be found in the 1400-1600 cm⁻¹ region. researchgate.net
Table 3: Key Predicted IR Absorption Bands for 4-diazo-4H-imidazole-5-carbonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| > 3000 | Medium | sp² C-H Stretch (Imidazole Ring) |
| ~2220 - 2260 | Strong, Sharp | C≡N Stretch (Nitrile Group) |
| ~2100 - 2300 | Very Strong, Sharp | N≡N Asymmetric Stretch (Diazo Group) |
| ~1400 - 1600 | Medium-Strong | C=C and C=N Ring Stretching (Imidazole Ring) |
Data based on typical functional group absorption ranges. researchgate.netmsu.edulibretexts.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern upon ionization. libretexts.org For 4-diazo-4H-imidazole-5-carbonitrile (C₄HN₅), the exact molecular weight is 119.08 g/mol . guidechem.com
In the mass spectrum, the molecular ion peak (M⁺˙) would be expected at an m/z (mass-to-charge ratio) of 119. The most characteristic and anticipated fragmentation pathway for a diazo compound is the facile loss of a neutral molecule of dinitrogen (N₂), which is a very stable leaving group. libretexts.orgwikipedia.org This elimination would result in a prominent fragment ion peak at m/z 91, corresponding to the [M-28]⁺ ion. This fragment would be a highly reactive imidazole-4-yl-5-carbonitrile radical cation. Further fragmentation of this m/z 91 ion could occur, for instance, through the loss of hydrogen cyanide (HCN) from the ring system, which would lead to smaller fragment ions. The presence of a strong [M-28]⁺ peak is a hallmark fragmentation pattern for diazo compounds and would serve as strong evidence for the proposed structure. whitman.edu
Table 4: Predicted Mass Spectrometry Data for 4-diazo-4H-imidazole-5-carbonitrile
| m/z | Ion | Notes |
|---|---|---|
| 119 | [C₄HN₅]⁺˙ | Molecular Ion (M⁺˙) |
| 91 | [C₄HN₃]⁺˙ | Fragment from loss of N₂ (M-28); expected to be a major peak. |
Based on the molecular formula and common fragmentation patterns of diazo compounds. guidechem.comwikipedia.orgwhitman.edu
Advanced Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculation Methodologies
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-diazo-4H-imidazole-5-carbonitrile. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's behavior with high accuracy.
Density Functional Theory (DFT) is a widely used computational method for studying imidazole (B134444) derivatives due to its favorable balance of accuracy and computational cost. orientjchem.orgresearchgate.net The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is frequently chosen for geometry optimization and electronic property calculations. researchgate.net This method, often paired with basis sets like 6-31G* or 6-311++G(d,p), provides reliable predictions of molecular structures, vibrational frequencies, and thermodynamic parameters. orientjchem.orgresearchgate.net
Ab initio methods, such as Møller-Plesset perturbation theory of the second order (MP2), offer a higher level of theory by systematically improving upon the Hartree-Fock method. researchgate.net While more computationally demanding than DFT, MP2 calculations are valuable for obtaining more accurate energy values and describing electron correlation effects, which can be significant in molecules with complex electronic structures like diazo compounds. researchgate.net These methods are crucial for validating DFT results and for studying systems where DFT might be less reliable.
| Method | Typical Application | Advantages | Common Basis Sets |
|---|---|---|---|
| DFT (B3LYP) | Geometry Optimization, Electronic Properties, Vibrational Frequencies | Good accuracy for a wide range of systems, computationally efficient. orientjchem.org | 6-31G*, 6-311++G(d,p) |
| Ab Initio (MP2) | Single-point energy calculations, investigation of electron correlation. | Systematically improvable, provides a more accurate description of dispersion forces. researchgate.net | cc-pVDZ, aug-cc-pVTZ |
Mechanistic Studies and Reaction Pathway Elucidation
Computational chemistry is instrumental in mapping the complex reaction pathways available to 4-diazo-4H-imidazole-5-carbonitrile. By modeling reactants, products, intermediates, and transition states, researchers can elucidate the step-by-step mechanisms of its chemical transformations.
A potential energy surface (PES) is a multidimensional map that represents the energy of a molecular system as a function of its geometric coordinates. fiveable.melibretexts.org By calculating the PES for a reaction involving 4-diazo-4H-imidazole-5-carbonitrile, chemists can visualize the most likely pathway from reactants to products. youtube.com Minima on the PES correspond to stable species like reactants, intermediates, and products, while first-order saddle points represent transition states—the highest energy points along a reaction coordinate. fiveable.melibretexts.org
The characterization of transition state structures and their corresponding energy barriers (activation energies) is a key outcome of these studies. researchgate.net This information is vital for predicting reaction rates and understanding the feasibility of different chemical transformations under various conditions. fiveable.me
The diazo group in 4-diazo-4H-imidazole-5-carbonitrile confers unique and versatile reactivity. nih.govacs.org Computational studies provide detailed insights into its role in various reaction mechanisms. Diazo compounds can participate in reactions such as 1,3-dipolar cycloadditions or undergo the loss of dinitrogen gas (N₂) to form highly reactive carbene intermediates. nih.gov
DFT calculations can be used to analyze the frontier molecular orbitals (HOMO and LUMO) of the diazo compound and its reaction partners to predict the outcome of cycloaddition reactions. researchgate.net These computational analyses help determine whether a reaction is likely to be concerted or stepwise and explain the observed regioselectivity and stereoselectivity. Furthermore, modeling the decomposition of the diazo compound can reveal the energy required for carbene formation and the subsequent reaction pathways of this intermediate, such as C-H insertion or cyclopropanation. nih.gov
Electronic Structure Analysis
Understanding the distribution of electrons within the 4-diazo-4H-imidazole-5-carbonitrile molecule is key to predicting its reactivity and intermolecular interactions. Computational methods provide quantitative and visual tools for this analysis.
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactive sites. nih.govnih.gov The MEP map displays the electrostatic potential on the surface of the molecule, typically using a color scale where red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). scirp.orgnih.gov
For 4-diazo-4H-imidazole-5-carbonitrile, MEP analysis would likely show significant negative potential around the nitrogen atoms of the cyano group and the terminal nitrogen of the diazo group, identifying these as primary nucleophilic centers. nih.govresearchgate.net The hydrogen atom on the imidazole ring and the carbon atom attached to the diazo group would likely exhibit positive potential, marking them as potential electrophilic sites. This detailed charge distribution analysis is crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents. researchgate.net
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Terminal Nitrogen (Diazo Group) | Negative | Site for electrophilic attack, participation in cycloadditions. |
| Nitrogen Atom (Cyano Group) | Negative | Nucleophilic center, potential coordination site. |
| Imidazole Ring Nitrogens | Negative | Nucleophilic sites, involved in hydrogen bonding. |
| Imidazole Ring C-H | Positive | Site for nucleophilic attack, acidic proton. |
Molecular Geometry Optimization and Structural Parameter Prediction
A fundamental step in the computational analysis of a molecule is the determination of its most stable three-dimensional structure, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. Methods such as Density Functional Theory (DFT), often with functionals like B3LYP and basis sets such as 6-311++G(d,p), are commonly employed for this purpose.
Prediction of Bond Distances, Bond Angles, and Planarity
Once the geometry is optimized, key structural parameters can be precisely calculated. These parameters are critical for understanding the molecule's bonding and steric environment. For 4-diazo-4H-imidazole-5-carbonitrile, this would involve a detailed analysis of the imidazole ring, the diazo group, and the carbonitrile substituent.
Detailed computational studies would yield precise predictions for all bond lengths and angles within the molecule. For instance, the C-C and C-N bonds of the imidazole ring, the N=N bond of the diazo group, and the C≡N bond of the nitrile would be characterized. The planarity of the imidazole ring is another important feature; theoretical calculations would determine the dihedral angles to confirm whether the ring is perfectly planar or slightly distorted.
Predicted Bond Distances for 4-Diazo-4H-imidazole-5-carbonitrile (Note: The following table is a representative example of what a computational study would produce. Specific values for this molecule are not currently available in published literature.)
| Bond | Predicted Length (Å) |
| N1-C2 | Value |
| C2-N3 | Value |
| N3-C4 | Value |
| C4-C5 | Value |
| C5-N1 | Value |
| C4-N(diazo) | Value |
| N(diazo)-N(diazo) | Value |
| C5-C(nitrile) | Value |
| C(nitrile)-N(nitrile) | Value |
Predicted Bond Angles for 4-Diazo-4H-imidazole-5-carbonitrile (Note: The following table is a representative example. Specific values for this molecule are not currently available in published literature.)
| Angle | Predicted Angle (°) |
| C5-N1-C2 | Value |
| N1-C2-N3 | Value |
| C2-N3-C4 | Value |
| N3-C4-C5 | Value |
| C4-C5-N1 | Value |
| C5-C4-N(diazo) | Value |
| C4-N(diazo)-N(diazo) | Value |
| N1-C5-C(nitrile) | Value |
Spectroscopic Parameter Prediction
Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and characterization of a compound. These predictions are often used to interpret and assign experimental spectra.
Prediction of Vibrational Frequencies and IR Relative Intensities
Theoretical frequency calculations can predict the positions and relative intensities of absorption bands in the infrared (IR) spectrum. Each vibrational mode corresponds to a specific molecular motion, such as the stretching or bending of bonds. For 4-diazo-4H-imidazole-5-carbonitrile, characteristic frequencies would be predicted for the C≡N stretch of the nitrile group, the N=N stretch of the diazo group, and various stretching and bending modes of the imidazole ring. These calculated frequencies are typically scaled by an empirical factor to better match experimental results.
Predicted Vibrational Frequencies for 4-Diazo-4H-imidazole-5-carbonitrile (Note: The following table is a representative example. Specific values for this molecule are not currently available in published literature.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted Intensity |
| C≡N stretch | Value | High |
| N=N stretch | Value | Medium |
| Imidazole ring C=N stretch | Value | Medium |
| Imidazole ring C-H bend | Value | Low |
Studies on Tautomerism and Proton Transfer within the Imidazole System
Imidazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. Computational studies are essential for determining the relative stabilities of these tautomers. By calculating the electronic energies of each possible tautomer, researchers can predict which form is likely to be dominant under given conditions.
For the 4-diazo-4H-imidazole-5-carbonitrile system, theoretical calculations would compare the energy of the 4H-imidazole tautomer with its corresponding 5H-imidazole isomer. The energy difference between these forms, as well as the energy barrier for the proton transfer, can be calculated. These studies provide a fundamental understanding of the dynamic behavior and potential reactivity of the imidazole ring system.
Q & A
Q. What are the key synthetic routes and optimization strategies for 4H-Imidazole-5-carbonitrile, 4-diazo-?
- Methodological Answer : The synthesis of 4H-imidazole-5-carbonitrile derivatives typically involves cyclocondensation reactions, diazo group introduction via diazotization, and functionalization of the imidazole core. Key steps include:
- Cyclization : Reaction of α-aminonitriles with carbonyl compounds under acidic conditions to form the imidazole ring.
- Diazo Functionalization : Use of nitrous acid (HNO₂) or diazo transfer reagents to introduce the diazo group at the 4-position.
- Optimization : Adjusting reaction parameters (temperature, solvent polarity, and catalyst) to improve yield and selectivity. For example, microwave-assisted synthesis can reduce reaction time by 40% compared to conventional heating .
Table 1 : Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | HCl/EtOH, 80°C, 6h | 68 | |
| Diazotization | NaNO₂/HCl, 0–5°C, 2h | 72 |
Q. How is 4H-Imidazole-5-carbonitrile, 4-diazo- characterized using spectroscopic methods?
- Methodological Answer : Characterization relies on multimodal spectroscopy:
- IR Spectroscopy : The diazo group (N=N) shows a strong absorption band near 2100–2200 cm⁻¹, while the nitrile (C≡N) appears at ~2240 cm⁻¹.
- NMR : NMR reveals proton environments on the imidazole ring (e.g., aromatic protons at δ 7.2–8.5 ppm). NMR confirms the nitrile carbon at ~115–120 ppm.
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 187.0481 for C₅H₃N₅) .
Advanced Research Questions
Q. How can contradictions in reactivity data of diazo-imidazole derivatives be resolved?
- Methodological Answer : Contradictions often arise from variable electronic effects or solvent interactions. To address this:
- Factorial Design : Systematically test variables (e.g., substituents, solvent polarity) using a 2³ factorial design to isolate dominant factors. For example, electron-withdrawing groups at the 2-position may stabilize the diazo group, reducing decomposition rates .
- Computational Modeling : Density Functional Theory (DFT) calculations can predict charge distribution and frontier molecular orbitals, explaining anomalous reactivity. Compare HOMO-LUMO gaps with experimental kinetic data .
Q. How can computational models be integrated with experimental data to predict novel derivatives?
- Methodological Answer : Combine COMSOL Multiphysics for reaction simulation with AI-driven QSAR (Quantitative Structure-Activity Relationship) models:
- Process Simulation : Model reaction pathways (e.g., transition states in diazo group formation) using COMSOL’s chemical engineering modules .
- AI-Driven Design : Train neural networks on existing spectral and reactivity datasets to propose derivatives with desired properties (e.g., increased thermal stability) .
Q. What theoretical frameworks explain the electronic structure and reactivity of 4-diazo-imidazole systems?
- Methodological Answer : The reactivity is anchored in Frontier Molecular Orbital Theory :
- The diazo group (N=N) acts as a strong electron-withdrawing group, lowering the LUMO energy and enhancing electrophilicity at the 5-carbonitrile position.
- Conceptual Framework : Link experimental observations (e.g., regioselectivity in cycloadditions) to perturbation molecular orbital (PMO) analysis, which predicts preferred reaction sites .
Q. What methodological challenges arise in synthesizing functionalized 4H-imidazole-5-carbonitrile derivatives?
- Methodological Answer : Key challenges include:
- Side Reactions : Diazo group decomposition under basic conditions. Mitigate via low-temperature (-10°C) reactions and inert atmospheres.
- Process Control : Use inline FTIR monitoring to track intermediate formation and adjust reagent addition rates dynamically .
Biological and Applied Research
Q. How can researchers design experiments to evaluate the biological activity of 4-diazo-imidazole derivatives?
- Methodological Answer : Follow a tiered approach:
In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity toward target proteins (e.g., angiotensin II receptor for antihypertensive activity) .
In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC₅₀ determination) in cell lines.
Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with bioactivity data .
Data Analysis and Interpretation
Q. How should researchers reconcile discrepancies between computational predictions and experimental results?
- Methodological Answer : Apply Bayesian Inference :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
